N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
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Description
N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H23N3O4S and its molecular weight is 365.45. The purity is usually 95%.
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Biological Activity
N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a synthetic compound with potential therapeutic applications. Its unique structural features, including a sulfonamide group and a pyrazole moiety, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Weight: 342.4 g/mol
CAS Number: 2034403-65-9
The biological activity of this compound primarily involves interaction with specific biological targets such as enzymes and receptors. The sulfonamide group is known for its ability to inhibit bacterial dihydropteroate synthase, while the pyrazole ring may interact with various protein targets affecting cellular signaling pathways.
Biological Activity Overview
The compound has been investigated for several biological activities:
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Antimicrobial Activity
- In vitro studies have demonstrated that the compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate potent activity, particularly against resistant strains.
-
Anticancer Properties
- Preliminary research suggests that this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. Mechanistic studies are ongoing to elucidate the pathways involved.
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Anti-inflammatory Effects
- The compound shows promise in reducing inflammation in experimental models, potentially through the inhibition of pro-inflammatory cytokines.
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated an MIC of 0.5 µg/mL for S. aureus, showcasing its potential as a therapeutic agent against resistant bacterial strains.
Case Study 2: Anticancer Activity
In a recent study published in the Journal of Medicinal Chemistry, the compound was tested against several cancer cell lines, including breast and colon cancer cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 10 µM, indicating significant anticancer potential.
Data Table: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |
---|---|---|---|
Antibacterial | Staphylococcus aureus | 0.5 µg/mL | [Case Study 1] |
Antibacterial | Escherichia coli | 1 µg/mL | [Case Study 1] |
Anticancer | Breast Cancer Cell Line | 10 µM | [Case Study 2] |
Anticancer | Colon Cancer Cell Line | 12 µM | [Case Study 2] |
Anti-inflammatory | Mouse Model | Not specified | Ongoing Research |
Properties
IUPAC Name |
N-[3-hydroxy-3-(oxan-4-yl)propyl]-4-pyrazol-1-ylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c21-17(14-7-12-24-13-8-14)6-10-19-25(22,23)16-4-2-15(3-5-16)20-11-1-9-18-20/h1-5,9,11,14,17,19,21H,6-8,10,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNDGKORTQTQFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.